molecular formula C14H10ClF4N3S B2989051 1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea CAS No. 946387-19-5

1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea

Cat. No.: B2989051
CAS No.: 946387-19-5
M. Wt: 363.76
InChI Key: HFCZHCPDKMPFQJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a tetrafluoromethylphenyl group, and a thiourea moiety

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea typically involves the reaction of 4-chloroaniline with 2,3,5,6-tetrafluoro-4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and tetrafluoromethylphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-phenylthiourea: Lacks the tetrafluoromethyl group, which may affect its chemical and biological properties.

    1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea: Similar structure but without the fluorine atoms, leading to different reactivity and applications.

Uniqueness

1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea is unique due to the presence of both chlorophenyl and tetrafluoromethylphenyl groups, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N3S/c1-6-9(16)11(18)13(12(19)10(6)17)21-22-14(23)20-8-4-2-7(15)3-5-8/h2-5,21H,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCZHCPDKMPFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)NNC(=S)NC2=CC=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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